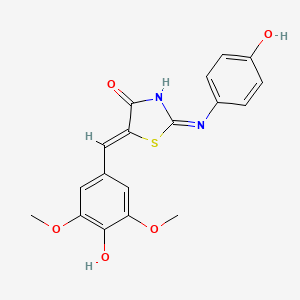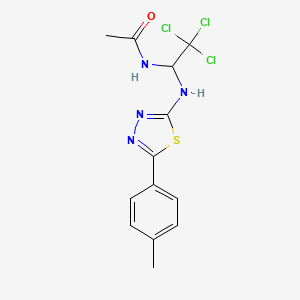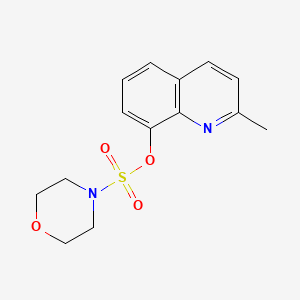![molecular formula C25H21N3O B2696494 1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-81-0](/img/structure/B2696494.png)
1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photophysical Properties and Molecular Logic
The photophysical properties of derivatives of the pyrazolo[3,4-b]quinoline family have been extensively studied. For example, amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline exhibit notable solvatochromism, acidochromism, and solid-state fluorescence. These properties enable their application as molecular logic gates, demonstrating pH-dependent fluorescence that can be interpreted as multilevel logic operations. The dynamic and static quenching mechanisms of fluorescence in the presence of protic acid suggest their potential in sensor technologies and photonic devices (Uchacz et al., 2016).
Supramolecular Aggregation
The influence of substitution on supramolecular aggregation in related dihydrobenzopyrazoloquinolines has been documented. These molecules form diverse supramolecular structures through hydrogen bonding and π-π interactions, indicating their significance in the design of advanced materials with tailored morphological properties (Portilla et al., 2005).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, a class related to pyrazoloquinolines, have demonstrated potent cytotoxic activity against various cancer cell lines. Such studies underline the potential of pyrazoloquinoline derivatives in developing new therapeutic agents (Deady et al., 2003).
Application in Organic Light Emitting Diodes (OLEDs)
Pyrazolo[3,4-b]quinoline derivatives have been explored for their application in organic light-emitting diodes (OLEDs). Their structural and electronic properties, such as the ability to form helical structures and exhibit glass transition temperatures, make them suitable as direct light-emitting layers in OLEDs. This research highlights the potential of pyrazoloquinolines in the development of next-generation organic electronic devices (Szlachcic et al., 2015).
Synthesis and Chemical Reactivity
The facile synthesis of pyrazolo-[3,4-b]-quinolines through a green, multi-component protocol underlines the chemical versatility and reactivity of these compounds. Such synthetic approaches are crucial for developing novel materials with potential applications in various domains, including pharmaceuticals and materials science (Khumalo et al., 2019).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-16-9-10-19(13-17(16)2)28-25-21-14-20(29-3)11-12-23(21)26-15-22(25)24(27-28)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQYDWJAYANDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2696412.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2696416.png)

![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate](/img/structure/B2696424.png)



![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)
![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)

![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)